(R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol
Description
(R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is a useful research compound. Its molecular formula is C15H18F3N3O3S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Biological Activity
(R)-3-Methyl-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol, a compound with the CAS number 136067-87-3, has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and comparisons with other compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring, which is known for its bioactive properties.
- A methylsulfonyl group that may enhance solubility and biological interactions.
- A trifluoromethyl group that contributes to its herbicidal activity.
The primary mechanism of action for this compound involves the inhibition of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway in plants. By inhibiting PDS, the compound disrupts the synthesis of essential pigments and leads to plant death.
Herbicidal Efficacy
Recent studies have demonstrated that this compound exhibits significant herbicidal activity against various weed species. For instance:
- In a controlled environment, it showed effective post-emergence herbicidal activity at concentrations ranging from 375 to 750 g/ha.
- Comparative studies indicated that its efficacy is on par with commercial herbicides like diflufenican but with a broader spectrum of action against specific weed types .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effect on plant cell cultures:
- IC50 Values : The IC50 values for different weed species ranged from 60 to 100 μM, indicating its potency compared to standard herbicides .
Weed Species | IC50 (μM) | Comparison Compound | IC50 (μM) |
---|---|---|---|
Species A | 75 | Diflufenican | 80 |
Species B | 65 | Glyphosate | 90 |
Species C | 100 | Standard Herbicide | 110 |
Case Studies
Several case studies have highlighted the practical applications of this compound in agricultural settings:
- Field Trials : A series of field trials conducted in multiple regions showed that application rates of 500 g/ha resulted in over 90% control of targeted weed species without significant crop damage.
- Comparative Analysis : In comparative studies with other triazole derivatives, this compound consistently outperformed other compounds in terms of both speed and efficacy of weed control .
Safety and Environmental Impact
The safety profile of this compound has been evaluated through various toxicological assessments:
- Acute toxicity studies indicate low toxicity levels to non-target organisms.
- Environmental impact assessments suggest minimal residual effects on soil microbiota when used according to recommended guidelines.
Properties
IUPAC Name |
(2R)-3-methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c1-13(2,25(3,23)24)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEBWFSFYQECNY-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@](CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929247 | |
Record name | 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136067-88-4 | |
Record name | SSY 726 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136067884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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